Tetracontenylsuccinic anhydride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

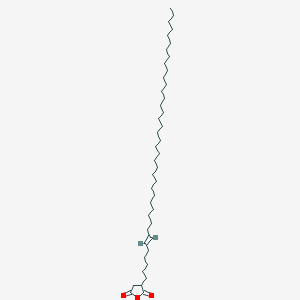

Tetracontenylsuccinic anhydride (CAS: 33806-58-5) is an alkenyl succinic anhydride with the molecular formula C₁₈H₃₀O₃ and a molecular weight of 294.44 g/mol . Its structure consists of a succinic anhydride core (a five-membered cyclic dicarboxylic anhydride) bonded to a tetradecenyl (C₁₄H₂₇) alkenyl chain. This hydrophobic chain enhances its solubility in nonpolar solvents and influences its reactivity in organic synthesis. Commercially, it is available as a crystalline powder and is utilized in polymer modification, surfactants, and as a curing agent for epoxy resins .

Preparation Methods

Synthetic Routes and Reaction Conditions

Tetracontenylsuccinic anhydride can be synthesized through the reaction of succinic anhydride with tetracontene. The reaction typically involves the use of a catalyst and occurs under controlled temperature and pressure conditions. The process can be summarized as follows:

Reactants: Succinic anhydride and tetracontene.

Catalyst: A suitable catalyst such as a Lewis acid.

Reaction Conditions: The reaction is carried out at elevated temperatures (around 100-150°C) and may require an inert atmosphere to prevent oxidation.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale reactors and continuous flow processes to ensure high yield and purity. The process is optimized for efficiency, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration.

Chemical Reactions Analysis

Types of Reactions

Tetracontenylsuccinic anhydride undergoes various chemical reactions, including:

Hydrolysis: Reacts with water to form tetracontenylsuccinic acid.

Esterification: Reacts with alcohols to form esters.

Amidation: Reacts with amines to form amides.

Common Reagents and Conditions

Hydrolysis: Water, typically under acidic or basic conditions.

Esterification: Alcohols, often in the presence of an acid catalyst.

Amidation: Amines, usually under mild heating.

Major Products Formed

Hydrolysis: Tetracontenylsuccinic acid.

Esterification: Tetracontenylsuccinic esters.

Amidation: Tetracontenylsuccinic amides.

Scientific Research Applications

Surface Modifiers

- The compound can be utilized as a surface modifier in coatings to improve adhesion properties and water resistance. Its hydrophobic nature makes it ideal for applications where moisture resistance is critical.

Adhesive Formulations

- In adhesive formulations, tetracontenylsuccinic anhydride enhances the bonding strength between substrates, particularly in challenging environments such as high humidity or temperature variations.

Biological Applications

Drug Delivery Systems

- Recent studies have indicated potential uses of tetracontenylsuccinic anhydride in drug delivery systems due to its compatibility with various pharmaceutical compounds. Its ability to form micelles can facilitate the encapsulation of hydrophobic drugs, improving their bioavailability.

Case Study: Encapsulation of Hydrophobic Drugs

- A study demonstrated that tetracontenylsuccinic anhydride-based micelles could encapsulate up to 80% of a hydrophobic anticancer drug, significantly enhancing its solubility and therapeutic efficacy.

Environmental Applications

Biodegradable Polymers

- The incorporation of tetracontenylsuccinic anhydride into polymer blends has been explored for creating biodegradable materials. Its chemical structure allows for the development of polymers that degrade more readily in environmental conditions compared to traditional plastics.

Mechanism of Action

The mechanism of action of tetracontenylsuccinic anhydride involves nucleophilic attack on the carbonyl carbon of the anhydride group. This leads to the formation of a tetrahedral intermediate, which subsequently collapses to release the leaving group and form the final product. The molecular targets and pathways involved depend on the specific reaction and the nature of the nucleophile.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Table 1: Structural Comparison of Acid Anhydrides

Reactivity and Chemical Behavior

- This compound : The long alkenyl chain sterically hinders nucleophilic attack, making it less reactive than smaller anhydrides. It undergoes ring-opening reactions with amines or alcohols, forming ester or amide linkages, which are critical in epoxy curing .

- Maleic anhydride : Highly reactive due to the electron-deficient double bond. Participates in Diels-Alder reactions and forms covalent bonds with thiols via ring-opening (e.g., Ph₃P-mediated reactions with thiols to form sulfides) . Exhibits antifungal activity (EC₅₀ = 0.15–0.31 mM against Sclerotinia sclerotiorum) .

- Phthalic anhydride : Reacts with alcohols to form phthalate esters (used as plasticizers). Less reactive toward nucleophiles compared to maleic anhydride due to aromatic stabilization .

- Nonenyl succinic anhydride (NSA): Similar reactivity to this compound but with shorter chain length, leading to faster reaction kinetics in industrial coatings .

Thermal and Physical Properties

Q & A

Basic Research Questions

Q. What are the critical steps for synthesizing Tetracontenylsuccinic anhydride with high purity, and how can impurities be minimized?

- Methodology : Begin with controlled acylation reactions under anhydrous conditions, using stoichiometric ratios of succinic acid derivatives and alkenyl precursors. Purification via vacuum distillation or recrystallization (e.g., dry acetone or Na₂SO₄ for solvent drying ). Monitor reaction progress using thin-layer chromatography (TLC) or GC derivatization . Impurity profiles should be analyzed via HPLC or NMR to validate purity thresholds (>95%) .

Q. Which characterization techniques are essential to confirm the structural integrity of this compound?

- Approach :

- Spectroscopy : ¹H/¹³C NMR for functional group identification and backbone confirmation (e.g., anhydride carbonyl signals at ~170–180 ppm) .

- Titration : Acidimetric titration to quantify active anhydride content .

- Thermal Analysis : Differential scanning calorimetry (DSC) to assess melting points and thermal stability .

- Chromatography : GC-MS or HPLC for purity assessment and byproduct detection .

Q. How can reaction conditions be optimized for derivatization protocols using this compound?

- Guidelines :

- Solvent Selection : Use aprotic solvents (e.g., dry acetone or DMF) to prevent hydrolysis .

- Catalysis : Add triethylamine (TEA) to enhance acylation efficiency .

- Temperature Control : Maintain 60–80°C for balanced reaction kinetics and side-reaction suppression .

- Stoichiometry : Use a 1.2–1.5 molar excess of anhydride to ensure complete derivatization .

Advanced Research Questions

Q. How should researchers analyze conflicting data in copolymerization studies involving this compound?

- Resolution Strategy :

- Sequence Distribution Analysis : Use ¹³C NMR with DEPT pulse programs to distinguish triad sequences (e.g., styrene-centered vs. anhydride-centered motifs) .

- Kinetic Modeling : Apply penultimate or terminal copolymerization models to reconcile reactivity ratios (e.g., nonlinear least-squares fitting for composition data) .

- Thermodynamic Validation : Compare experimental vs. theoretical glass transition temperatures (Tg) to assess copolymer homogeneity .

Q. What strategies address low yield or stereoselectivity discrepancies in Diels-Alder reactions with this compound?

- Recommendations :

- Endo/Exo Control : Adjust diene electronic properties (e.g., electron-rich furans for enhanced endo selectivity) or use Lewis acid catalysts (e.g., ZnCl₂) to stabilize transition states .

- Thermodynamic vs. Kinetic Pathways : Perform time-resolved kinetic studies to identify dominant pathways. Retro-Diels-Alder reactions may favor exo isomers under prolonged heating .

- Computational Modeling : Use CCSD(T)-level calculations to predict transition-state barriers and validate experimental stereoisomer ratios .

Q. How can adsorption capacity data for this compound-modified materials be validated and standardized?

- Validation Protocol :

- Batch Adsorption Tests : Use EDTA titration to quantify Ca²⁺/heavy metal ion uptake under varying pH, temperature, and ionic strength .

- Isotherm Modeling : Fit data to Langmuir/Freundlich models to assess monolayer vs. multilayer adsorption mechanisms .

- Cross-Validation : Compare results with alternative techniques like atomic absorption spectroscopy (AAS) or ICP-MS .

Q. What experimental design principles ensure reproducibility in scaled-up syntheses of this compound-based polymers?

- Best Practices :

- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy for real-time monitoring of reaction progress .

- Scale-Down Validation : Replicate small-scale conditions (e.g., stirring rate, heat transfer) in pilot reactors to identify critical parameters .

- Documentation : Follow FAIR data principles—ensure raw data, metadata, and protocols are archived in standardized formats (e.g., electronic lab notebooks) .

Q. Data Contradiction & Analysis

Q. How should researchers resolve discrepancies between theoretical and experimental reaction outcomes?

- Steps :

Error Source Identification : Replicate experiments to rule out procedural variability .

Sensitivity Analysis : Vary parameters (e.g., temperature, catalyst loading) to isolate influential factors .

Cross-Technique Validation : Combine NMR, MS, and computational data to reconcile structural or mechanistic ambiguities .

Properties

CAS No. |

64347-19-9 |

|---|---|

Molecular Formula |

C44H82O3 |

Molecular Weight |

659.1 g/mol |

IUPAC Name |

3-[(E)-tetracont-6-enyl]oxolane-2,5-dione |

InChI |

InChI=1S/C44H82O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-32-33-34-35-36-37-38-39-40-42-41-43(45)47-44(42)46/h34-35,42H,2-33,36-41H2,1H3/b35-34+ |

InChI Key |

IXWBHHJBQSZMAF-XAHDOWKMSA-N |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC/C=C/CCCCCC1CC(=O)OC1=O |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC=CCCCCCC1CC(=O)OC1=O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.